ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C31H34N6O7S2 and its molecular weight is 666.77. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates a 1,2,4-triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential applications in pharmacology.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Triazole Ring : Known for antifungal and anticancer properties.
- Dimethylsulfamoyl Group : Implicated in enhancing bioactivity through sulfur interactions.
- Benzoate Moiety : Often associated with anti-inflammatory effects.
Anticancer Properties
Research has shown that compounds containing the 1,2,4-triazole ring exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of 1,2,4-triazole were effective against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent cytotoxicity at micromolar concentrations .
Antimicrobial Activity
The presence of the triazole and sulfonamide groups suggests potential antimicrobial properties:
- Compounds similar to ethyl 4-(2-{...}) have been reported to exhibit antibacterial and antifungal activities. For example, triazole derivatives have shown effectiveness against pathogenic bacteria and fungi, outperforming standard treatments in some cases .
The biological mechanisms attributed to this compound involve:
- Inhibition of Enzyme Activity : Triazoles often inhibit enzymes critical for the survival of pathogens.
- Cell Cycle Disruption : Anticancer activities may involve the induction of apoptosis in malignant cells by disrupting their cell cycle.
Data Tables
Activity Type | Target Organisms/Cells | IC50 Values (μM) | Reference |
---|---|---|---|
Anticancer | HCT-116 (Colon Cancer) | 6.2 | |
T47D (Breast Cancer) | 27.3 | ||
Antibacterial | Various Bacteria | Varies |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a series of triazole derivatives demonstrated that modifications in the side chains could enhance cytotoxicity against cancer cell lines. The compound's structural components were linked to increased apoptotic activity through mitochondrial pathways.
-
Case Study on Antimicrobial Activity :
- In vitro testing showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that the incorporation of specific functional groups can enhance antimicrobial efficacy.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O7S2/c1-5-43-25-15-13-24(14-16-25)37-27(19-32-29(39)21-9-17-26(18-10-21)46(41,42)36(3)4)34-35-31(37)45-20-28(38)33-23-11-7-22(8-12-23)30(40)44-6-2/h7-18H,5-6,19-20H2,1-4H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPSZDEIXKPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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